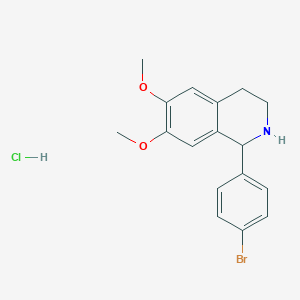
1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Descripción general
Descripción
1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride, abbreviated as 1-BP-DMTIH, is a novel synthetic compound that displays a wide range of biological activities. It is a synthetic derivative of the naturally occurring alkaloid isoquinoline, which is found in a variety of plants and fungi. Due to its unique structure, 1-BP-DMTIH has been found to possess both antifungal and anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
- Almorexant, a tetrahydroisoquinoline derivative similar in structure to the compound , is a dual orexin receptor antagonist with properties promoting sleep in animals and humans. The study on its metabolism revealed that after oral administration, it was rapidly absorbed and predominantly eliminated through feces. The detailed metabolic pathways of almorexant were elucidated, showing that it undergoes extensive metabolism, forming multiple metabolites before excretion (Dingemanse et al., 2013).
Applications in Imaging and Diagnostics
- The compound 18F-ISO-1, structurally related to the target compound, has shown promise as a cellular proliferative marker in PET imaging for tumors. The first human study indicated that 18F-ISO-1 uptake in tumors correlated significantly with cellular proliferation markers, offering a potential tool for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Insights into Molecular Mechanisms and Potential Therapeutic Avenues
- N-Methylation of endogenous analogs of MPTP, including tetrahydroisoquinolines, has been hypothesized as a potential mechanism underlying the pathogenesis of Parkinson's disease. The study discussed the bioactivation of these compounds into potential neurotoxins through N-methylation and their higher cerebrospinal levels in Parkinsonian patients compared to controls. This highlights the role of compounds like tetrahydroisoquinolines in neurodegenerative disorders and opens avenues for therapeutic intervention (Matsubara et al., 2002).
Potential for Novel Drug Development
- WR 238605, another compound structurally similar to the target molecule and belonging to the 8-aminoquinoline class, has been explored as a malaria prophylaxis and treatment drug. It has shown greater efficacy and less toxicity compared to primaquine, a standard antimalarial drug. The study focusing on its first-time human administration revealed favorable pharmacokinetics and tolerability, positioning such compounds as promising candidates for further development in malaria treatment (Brueckner et al., 1998).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAQVZCNNXYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



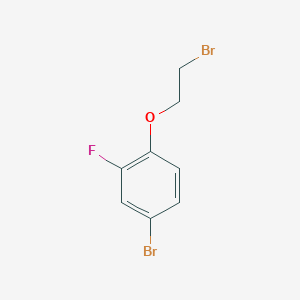
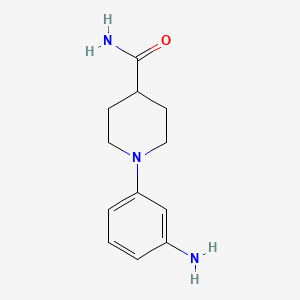
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
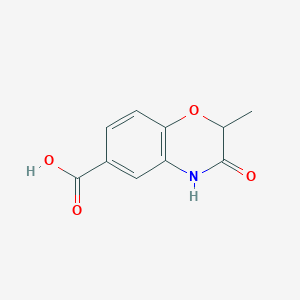
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
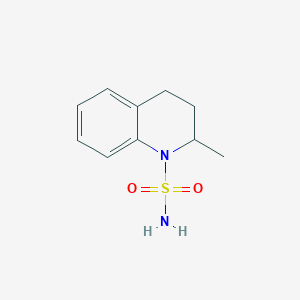
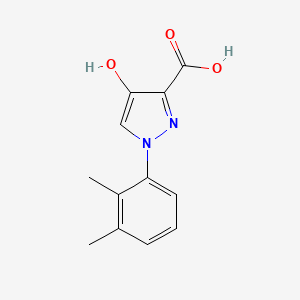
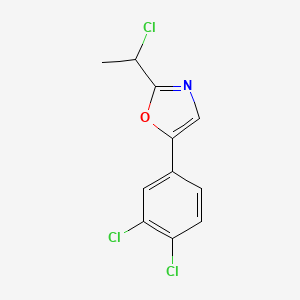
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
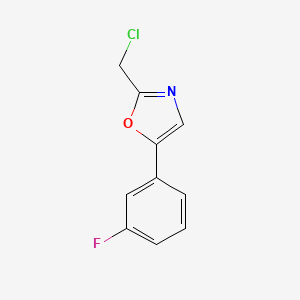
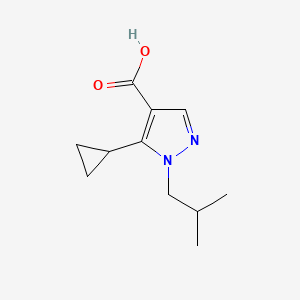
![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)